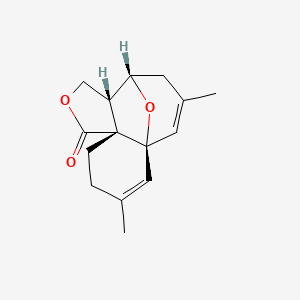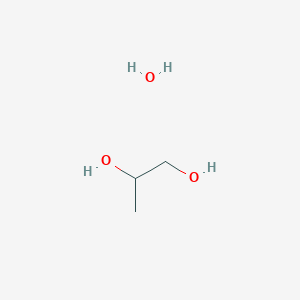
Propylene Glycol Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.
Scientific Research Applications
Food Industry Applications
Propylene Glycol Monohydrate (PGM) has significant applications in the food industry. It is commonly used as a solvent in the preparation of commercial food flavorings. PGM reacts with food flavoring components under acidic or basic conditions to produce new compounds, such as acetals and ketals from aldehydes and ketones, mono- and di-esters from organic acids, and dihydroxy esters from lactones. These reactions play a crucial role in enhancing the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).
Chemical Industry Applications
In the chemical industry, PGM finds its use in the production of esters, such as propylene glycol monolaurate, through direct esterification. The process optimization for this synthesis, using immobilized lipase, has been thoroughly studied to maximize molar conversion, with parameters like reaction time, temperature, enzyme amount, and substrate molar ratio being critical factors (Shaw, Wu, & Shieh, 2003).
Environmental and Energy Applications
PGM also plays a role in environmentally friendly applications. For instance, its recovery from aqueous streams through liquid-liquid extraction is an energy-efficient alternative to traditional methods. Tetraoctyl ammonium 2-methyl-1-naphthoate has been identified as a promising solvent for this purpose, with the ability to efficiently extract PGM from aqueous broths (Chavez, Shazad, Schuur, & Haan, 2012).
Nanotechnology and Heat Transfer
In the field of nanotechnology and thermal engineering, PGM-based nanofluids have been investigated for their convective heat transfer and friction factor characteristics. These nanofluids, created by dispersing nanoparticles in a PGM-water mixture, are used in applications requiring anti-freezing heat transfer fluids, such as in cold climates (Naik, Janardana, & Sundar, 2013).
properties
Product Name |
Propylene Glycol Monohydrate |
|---|---|
Molecular Formula |
C3H10O3 |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
propane-1,2-diol;hydrate |
InChI |
InChI=1S/C3H8O2.H2O/c1-3(5)2-4;/h3-5H,2H2,1H3;1H2 |
InChI Key |
QMYDVDBERNLWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.O |
synonyms |
1,2 Propanediol 1,2-Propanediol Glycol, Propylene Monohydrate, Propylene Glycol Propan-1,2-Diol Propylene Glycol Propylene Glycol Monohydrate Propylene Glycol Sodium Salt Propylene Glycol, (+-)-Isomer Propylene Glycol, (R)-Isomer Propylene Glycol, (S)-Isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



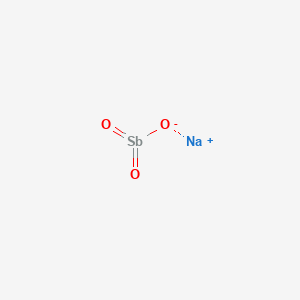
![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)
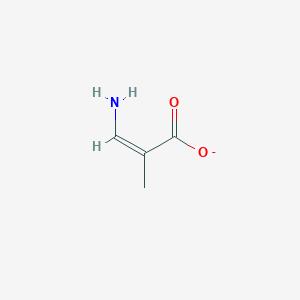
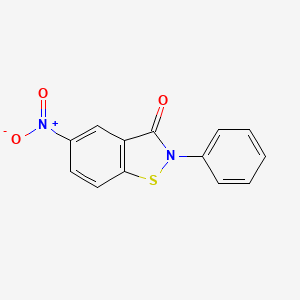
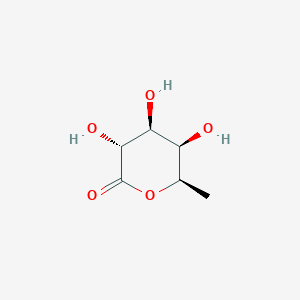
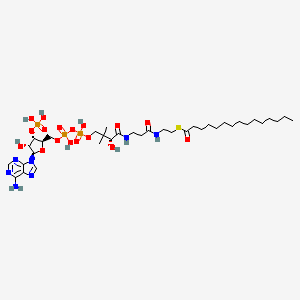
![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)
![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)
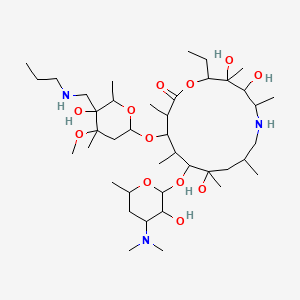
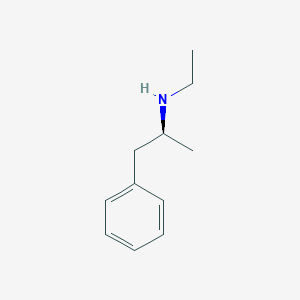
![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)
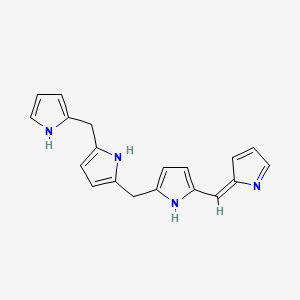
![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)
